3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine
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Overview
Description
3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine is a heterocyclic compound that features both thiazole and isoxazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce toxicity and cost .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles and thiazoles, which can exhibit different biological activities .
Scientific Research Applications
3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds like sulfamethoxazole and muscimol share the isoxazole ring and exhibit antimicrobial and neurological activities, respectively.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) contain the thiazole ring and are used in various therapeutic applications.
Uniqueness: 3-(4-Cyclopropylthiazol-2-yl)isoxazol-5-amine is unique due to its combined isoxazole and thiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile pharmacophore in drug discovery .
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3OS/c10-8-3-6(12-13-8)9-11-7(4-14-9)5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
YNQACMHVDKOZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=NOC(=C3)N |
Origin of Product |
United States |
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